Dimethyltin oxide CAS number and properties
Dimethyltin oxide CAS number and properties
An In-depth Technical Guide to Dimethyltin Oxide
Introduction
Dimethyltin oxide (DMTO), systematically named dimethyloxostannane, is an organotin compound with the chemical formula C₂H₆OSn.[1] It presents as a white to off-white crystalline powder.[2][3] This compound serves as a crucial intermediate and building block in organotin chemistry. Its applications span various industrial and research fields, including its use as a catalyst in polymerization, a stabilizer for plastics, and a biocide.[1][2] For researchers and professionals in drug development, dimethyltin oxide is a subject of interest due to its biological activities and its role as a precursor for synthesizing other organotin compounds with potential therapeutic applications.[2][4] However, its inherent toxicity necessitates careful handling and a thorough understanding of its properties.[1][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, applications, and toxicological profile of dimethyltin oxide.
Chemical and Physical Properties
The fundamental properties of dimethyltin oxide are summarized in the table below, providing a quick reference for laboratory and research use.
| Property | Value | References |
| CAS Number | 2273-45-2 | [1][2][3][6] |
| Molecular Formula | C₂H₆OSn | [1][2][6] |
| Molecular Weight | 164.78 g/mol | [1][2][6] |
| Appearance | White to off-white or beige powder/crystalline solid | [1][2][3] |
| Melting Point | 380-390 °C / 395 °C | [1][2] |
| Solubility | Insoluble in water; soluble in strong aqueous acids (e.g., HCl, H₂SO₄, HNO₃) | |
| Synonyms | Dimethyloxostannane, DMTO | [2] |
| EC Number | 218-881-7 | [3] |
| PubChem ID | 75277 | [2][3] |
Synthesis of Dimethyltin Oxide
Several methods are employed for the synthesis of dimethyltin oxide, each with distinct advantages depending on the desired scale and purity.
Synthesis Methodologies
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Hydrolysis of Dimethyltin Dichloride: A common laboratory-scale method involves the hydrolysis of dimethyltin dichloride in an aqueous solution. The addition of a base, such as sodium hydroxide or ammonia, to a solution of dimethyltin dichloride precipitates the insoluble dimethyltin oxide.[1][7] The equilibrium of this reaction is dependent on the pH and ionic strength of the solution.[1]
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Direct Oxidation of Dimethyltin Dichloride: This method utilizes oxidizing agents like hydrogen peroxide or oxygen to convert dimethyltin dichloride into dimethyltin oxide.[1]
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Direct Alkylation of Metallic Tin: For industrial-scale production, a more economically viable route involves the direct reaction of powdered tin metal with an alcohol, such as methanol, at elevated temperatures (200-400 °C) in the presence of a catalyst.[1][8] This process avoids the creation of corrosive alkyltin chloride intermediates.[8]
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Dimethyltin Dichloride [7]
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Dissolution: Prepare a solution of dimethyltin dichloride in water.
-
Precipitation: Slowly add a calculated amount of a base, such as 0.5 N sodium hydroxide or an ammonium hydroxide buffer (e.g., 1 M NH₄Cl with added NH₃ to achieve a pH of 8-9), to the dimethyltin dichloride solution with constant stirring.
-
Formation: A fine white precipitate of dimethyltin oxide will form.
-
Isolation: The precipitate can be isolated by centrifugation or filtration.
-
Washing: Wash the collected solid with deionized water to remove any soluble impurities.
-
Drying: Dry the purified dimethyltin oxide under vacuum.
Protocol 2: Industrial Synthesis via Direct Alkylation of Tin Metal [8]
-
Reaction Setup: In a suitable high-temperature reactor, charge powdered tin metal and an acidic catalyst (e.g., anhydrous aluminum chloride or zinc chloride).
-
Reaction Conditions: Introduce an alcohol, such as methanol, into the reactor. Heat the mixture to a temperature between 200-400 °C.
-
Reaction Progression: The reaction proceeds to form dimethyltin oxide. The yield can be significantly enhanced by the presence of the catalyst. For instance, using anhydrous aluminum chloride as a catalyst can result in a 93% yield.[8]
-
Product Isolation: The resulting dimethyltin oxide can be isolated from the reaction mixture.
Caption: Synthesis pathways for dimethyltin oxide.
Applications in Research and Drug Development
Dimethyltin oxide's unique properties make it a versatile compound in various research and industrial settings.
-
Catalysis: It is an effective catalyst in polymerization reactions, particularly in the manufacturing of polyurethanes and polyester resins for powder coatings.[1][2]
-
Polymer Stabilization: In the plastics industry, it is used as a heat stabilizer for polyvinyl chloride (PVC) to prevent degradation during processing at high temperatures.[2][9]
-
Biocidal Applications: Its antifungal and antibacterial properties are utilized in the formulation of agricultural and industrial biocides, as well as in anti-fouling paints for marine applications.[1][2][4]
-
Precursor in Organic Synthesis: In medicinal chemistry, dimethyltin oxide serves as a precursor for the synthesis of other organotin compounds that are explored for potential therapeutic uses, including cancer research.[2][4]
-
Model Compound for Research: DMTO is used as a model compound for investigating the chemistry and toxicology of organotin compounds.[1] Its neurotoxic properties have been studied in animal models to understand mechanisms of neurodegeneration.[1]
Toxicology and Safety
Dimethyltin oxide is a toxic compound that requires strict safety measures during handling.
Toxicological Profile
The table below summarizes the hazard classifications for dimethyltin oxide.
| Hazard Class | Hazard Statement | References |
| Acute Oral Toxicity | H301: Toxic if swallowed | [3][5] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | [5] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | [5] |
| Skin Irritation | H315: Causes skin irritation | [5] |
| Eye Irritation | H319: Causes serious eye irritation | [5] |
Mechanism of Neurotoxicity
The neurotoxicity of dimethyltin oxide is a significant concern. One of the proposed mechanisms involves the inhibition of key enzymes within the nervous system.[1] Specifically, it is believed to inhibit butyrylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The disruption of acetylcholine signaling leads to a cascade of downstream effects, ultimately resulting in neuronal cell death.[1] It is important to note that due to its toxicity, DMTO itself is not used therapeutically.[1]
Caption: Proposed mechanism of dimethyltin oxide neurotoxicity.
Safety and Handling
Given its toxicity, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling dimethyltin oxide.[5] It should be handled in a well-ventilated area, preferably in a fume hood.[5] In case of exposure, immediate medical attention is advised.[10] Long-term exposure to dust or fumes of inorganic tin compounds may lead to a benign pneumoconiosis known as stannosis.[10][11]
Conclusion
Dimethyltin oxide is an organotin compound with significant industrial and research applications. Its utility as a catalyst, stabilizer, and synthetic precursor is well-established. For professionals in drug development and related scientific fields, it is a valuable model compound and a starting material for novel organotin-based molecules. However, its pronounced toxicity demands a thorough understanding of its properties and adherence to strict safety protocols to ensure safe handling and use in a research environment.
References
- 1. Buy Dimethyltin oxide | 2273-45-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. cic-cairo.edu.eg [cic-cairo.edu.eg]
- 5. tcichemicals.com [tcichemicals.com]
- 6. strem.com [strem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
